molecular formula C10H4F3N2NaO3 B1405755 Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate CAS No. 1803601-26-4

Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1405755
CAS No.: 1803601-26-4
M. Wt: 280.13 g/mol
InChI Key: JMSDWOQUTHFFIR-UHFFFAOYSA-M
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Scientific Research Applications

Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Biological Activity

Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields such as cancer therapy and antimicrobial activity.

The compound is synthesized through the reaction of 2-(trifluoromethyl)benzonitrile with hydroxylamine, leading to the formation of the corresponding amidoxime. This reaction is typically carried out under controlled conditions to ensure high yield and purity. The structure of the compound features a trifluoromethyl group that enhances its biological activity by improving membrane permeability and interaction with intracellular targets.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Activity : Recent studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer. For instance, it has shown IC50 values in the micromolar range against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage, which are critical steps in programmed cell death. Flow cytometry assays have confirmed its role as a potent inducer of apoptosis in treated cell lines .
  • Antimicrobial Properties : Beyond its anticancer potential, this compound has been explored for its antimicrobial activity. It has shown effectiveness against various pathogens, indicating its potential as a therapeutic agent against infections .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with related compounds. The following table summarizes key findings on similar oxadiazole derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-70.65Induces apoptosis via p53 activation
1,2,4-Oxadiazole Derivative AU-9370.50Inhibits cell proliferation
1,2,4-Oxadiazole Derivative BCEM-130.75Induces necrosis

This comparison highlights the superior potency of this compound relative to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Against Drug-resistant Cancer Cells : In vitro studies revealed that this compound effectively inhibited drug-resistant leukemia cell lines with EC50 values ranging from 5.5 to 13.2 µM. This suggests potential for use in overcoming resistance mechanisms in cancer therapy .
  • Antiparasitic Activity : The compound also demonstrated activity against Trypanosoma cruzi amastigotes with an EC50 value of 2.9 µM, indicating its potential application in treating parasitic infections alongside its anticancer properties .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the oxadiazole ring can enhance biological activity. For example, substituents on the aromatic rings significantly affect cytotoxicity and selectivity towards different cancer types .

Properties

IUPAC Name

sodium;5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O3.Na/c11-10(12,13)6-4-2-1-3-5(6)8-14-7(9(16)17)15-18-8;/h1-4H,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSDWOQUTHFFIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)[O-])C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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